molecular formula C14H13N7O2 B2994089 (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286725-87-8

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2994089
CAS No.: 1286725-87-8
M. Wt: 311.305
InChI Key: HOLNJMGKMLRGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azetidinone and Oxadiazole Chemistry

  • Research on azetidinones, particularly in the context of their formation and intermolecular reactions, reveals intricate dynamics in chemical synthesis processes. For instance, the study on the azetinone formation indicates the complexity of reactions involving β-lactam-4-ylidenes and their rearrangements, highlighting the intricate pathways in the synthesis of azetidinone derivatives (Zoghbi & Warkentin, 1992).

Biocatalysis in Drug Metabolism

  • The enzymatic hydration of spiro oxetane-containing compounds, like AZD1979, showcases the role of microsomal epoxide hydrolase in drug metabolism. This study not only expands our understanding of oxetane moiety biotransformation but also emphasizes the importance of enzymes in the metabolic stability and physicochemical properties of drug candidates (Li et al., 2016).

Antibacterial Activity

  • The synthesis and evaluation of novel {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones for their antibacterial activity demonstrate the potential of oxadiazole derivatives in combating bacterial infections. This research contributes to the development of new antibacterial agents with specific activity profiles against various bacterial strains (Rai et al., 2010).

Synthetic Pathways and Anticancer Activity

  • The investigation into naphthyridine derivatives for anticancer activity highlights the utility of heterocyclic compounds in therapeutic applications. A novel compound showed promising activity against melanoma cells, underlining the importance of such derivatives in the development of cancer treatments (Kong et al., 2018).

Halogen Bonding in Crystal Packing

  • The study of non-covalent interactions, including lone pair-π interaction and halogen bonding, in the crystal packing of oxadiazole derivatives provides valuable insights into the structural aspects that govern the stability and properties of these compounds (Sharma et al., 2019).

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c1-9-16-13(23-17-9)11-6-20(7-11)14(22)10-3-2-4-12(5-10)21-8-15-18-19-21/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNJMGKMLRGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.